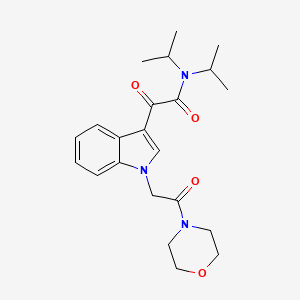

N,N-diisopropyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

N,N-Diisopropyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-based oxoacetamide derivative characterized by a morpholino-2-oxoethyl substituent at the indole nitrogen and diisopropyl groups on the acetamide moiety. Indole derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties . The morpholino group in this compound may enhance solubility and modulate interactions with biological targets, such as kinases or proteases, while the diisopropyl groups likely influence steric bulk and pharmacokinetic properties.

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N,N-di(propan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4/c1-15(2)25(16(3)4)22(28)21(27)18-13-24(19-8-6-5-7-17(18)19)14-20(26)23-9-11-29-12-10-23/h5-8,13,15-16H,9-12,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWZMYIBXMSXCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diisopropyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide typically involves multi-step organic reactions. The starting materials often include indole derivatives, morpholine, and isopropylamine. The synthetic route may involve the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods.

Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions.

Acylation: The final step involves the acylation of the indole derivative with an appropriate acylating agent to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and process intensification.

Chemical Reactions Analysis

Types of Reactions

N,N-diisopropyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diisopropyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Core Scaffold Modifications

- Adamantane vs. Morpholino Substituents: Adamantane-containing derivatives (e.g., Compound 5) exhibit potent anticancer activity via caspase-mediated apoptosis, likely due to enhanced lipophilicity and membrane penetration . In contrast, the morpholino group in the target compound may improve aqueous solubility and target selectivity for kinases or GPCRs .

- N-Substituent Effects : Diisopropyl groups in the target compound contrast with nitrophenyl () or morpholinylethyl () groups in analogs, suggesting divergent pharmacokinetic profiles. For example, diisopropyl groups may reduce metabolic degradation but increase steric hindrance at binding sites.

Biological Activity

N,N-Diisopropyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article summarizes the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a morpholino group, which is known to enhance solubility and bioavailability, making it a candidate for various biological applications.

1. Anticancer Activity

Research has indicated that derivatives of indole compounds, including this compound, exhibit significant anticancer properties. A study focused on similar indole derivatives demonstrated their effectiveness against various human cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa | 10.56 ± 1.14 | Moderate cytotoxicity |

| MCF7 | 15.30 ± 0.89 | Moderate cytotoxicity |

| HepG2 | 9.45 ± 0.76 | High cytotoxicity |

The above data suggest that compounds related to this compound induce apoptosis through the activation of caspases, specifically caspase-3, caspase-8, and caspase-9, which are crucial in the apoptotic pathway .

The mechanism by which this compound exerts its biological effects appears to involve:

-

Caspase Activation : Induction of apoptosis via caspase pathways.

This pathway is essential for programmed cell death, particularly in cancer cells where uncontrolled proliferation occurs.

3. Additional Biological Activities

Beyond anticancer effects, derivatives of this compound have shown promise in other areas:

- Antiviral Activity : Some indole derivatives have been noted for their ability to inhibit viral replication.

- Antibacterial Activity : Certain compounds within this class have demonstrated effectiveness against various bacterial strains.

Case Studies and Research Findings

Several studies have focused on the biological activity of indole derivatives similar to this compound:

- Study on HepG2 Cells : A significant study revealed that compound 5r (a related derivative) showed an IC50 value of approximately 10 µM against HepG2 cells, demonstrating strong anticancer activity .

- Mechanistic Insights : Research highlighted the role of specific molecular interactions in mediating the effects of these compounds on cancer cells, particularly focusing on receptor binding and signaling pathways .

Q & A

Q. Table 1. Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide Coupling | HATU, DIPEA, DMF, RT, overnight | 85% | |

| Acetylation | Acetyl chloride, Na₂CO₃, CH₂Cl₂, RT | 58% |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Resolve conformational isomers (e.g., diastereotopic protons in morpholino rings) using DMSO-d₆ or CDCl₃. Example: δ 7.39 ppm (d, J = 8.4 Hz) for aromatic protons in related indole-acetamides .

- HR-MS : Confirm molecular weight (e.g., [M + Na]⁺ at m/z 354.1219 for similar indole derivatives) .

- X-ray Crystallography : Use SHELX programs for structure refinement, particularly for resolving torsional ambiguities in the indole-morpholino junction .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Substituent Effects : Compare analogs with varying substituents on the morpholino ring (e.g., acetyl vs. sulfonyl groups). For example, acetylated derivatives showed enhanced solubility but reduced antimicrobial activity .

- Indole Modifications : Test 5- or 6-position substitutions on the indole core (e.g., bromo or methyl groups) to assess steric/electronic impacts on target binding. Evidence from ESKAPE panel assays (MIC ≤ 16 µg/mL for related indole-acetamides) .

Q. Table 2. SAR Trends in Morpholino-Indole Derivatives

| Substituent | Bioactivity (MIC, µg/mL) | Solubility (mg/mL) | Reference |

|---|---|---|---|

| Acetyl (C-4) | 32 (S. aureus) | 2.1 | |

| Sulfonyl (C-4) | 64 (S. aureus) | 0.8 |

Advanced: How can computational methods predict the electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze charge distribution (e.g., electron-withdrawing effect of the 2-oxoacetamide group) .

- Vibrational Spectroscopy : Compare experimental FT-IR (e.g., C=O stretch at 1680 cm⁻¹) with theoretical spectra to validate conformational stability .

Advanced: How to address contradictions in reported yields or spectral data?

Methodological Answer:

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, anhydrous DMF) to mitigate yield disparities (e.g., 58% vs. 85% in similar syntheses) .

- Cross-Validation : Use HR-MS to confirm molecular formulas and 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 1.21–1.36 ppm for diisopropyl groups) .

Basic: What purification strategies are effective for this compound?

Methodological Answer:

- Chromatography : Use gradient elution (0–8% MeOH in CH₂Cl₂) for intermediates, followed by recrystallization from ethyl acetate .

- Solvent Selection : Prefer DMF for polar intermediates and CH₂Cl₂ for non-polar byproducts to enhance phase separation .

Advanced: What mechanistic insights explain the reactivity of the morpholino-oxoethyl group?

Methodological Answer:

- Nucleophilic Acetylation : The morpholino nitrogen reacts preferentially with acetyl chloride due to its lone pair accessibility, confirmed by DFT-calculated charge density (−0.45 e) .

- Steric Hindrance : Diisopropyl groups slow reaction kinetics, requiring prolonged stirring (e.g., overnight vs. 3 hours for less hindered analogs) .

Basic: How to assess this compound’s stability under experimental conditions?

Methodological Answer:

- Accelerated Degradation Studies : Incubate at 40°C/75% RH for 72 hours; monitor via HPLC for decomposition products (e.g., indole-3-acetic acid derivatives) .

- pH Stability : Test solubility in buffered solutions (pH 2–9); observe precipitation or spectral shifts in UV-Vis .

Advanced: How does crystallography resolve conformational isomerism in this compound?

Methodological Answer:

- SHELX Refinement : Resolve torsional angles (e.g., C3–C2–O–C1 in the acetamide chain) using high-resolution data (R-factor < 5%). Example: SHELXL refinement achieved 0.87 Å resolution for a related indole derivative .

Advanced: What in silico tools predict this compound’s pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.